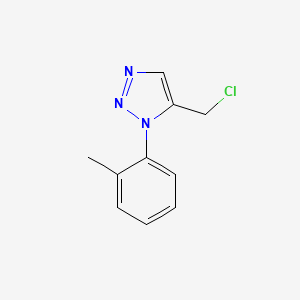

5-(chloromethyl)-1-(2-methylphenyl)-1H-1,2,3-triazole

Description

5-(Chloromethyl)-1-(2-methylphenyl)-1H-1,2,3-triazole is a triazole-based heterocyclic compound characterized by a 1,2,3-triazole core substituted at the 1-position with a 2-methylphenyl group and at the 5-position with a chloromethyl (-CH2Cl) moiety. The chloromethyl group confers electrophilic reactivity, enabling further functionalization, while the 2-methylphenyl substituent contributes steric and electronic effects that influence the compound’s physicochemical properties and biological interactions. This compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or related cyclization methods . Its structural features make it a versatile intermediate in medicinal chemistry, agrochemicals, and materials science.

Properties

IUPAC Name |

5-(chloromethyl)-1-(2-methylphenyl)triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3/c1-8-4-2-3-5-10(8)14-9(6-11)7-12-13-14/h2-5,7H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEYOWSHYSZKDBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=CN=N2)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(chloromethyl)-1-(2-methylphenyl)-1H-1,2,3-triazole typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition. The reaction is often catalyzed by copper(I) salts, such as copper(I) iodide, under mild conditions. The general reaction scheme is as follows:

Preparation of Azide: The azide precursor is synthesized by reacting sodium azide with an appropriate halide.

Cycloaddition Reaction: The azide is then reacted with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(chloromethyl)-1-(2-methylphenyl)-1H-1,2,3-triazole undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reaction is typically carried out in polar solvents such as water or alcohols.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted triazoles can be formed.

Oxidation Products: Oxidation can lead to the formation of triazole derivatives with additional oxygen-containing functional groups.

Reduction Products: Reduction typically results in the formation of triazole derivatives with reduced functional groups.

Scientific Research Applications

Chemical Structure and Synthesis

5-(Chloromethyl)-1-(2-methylphenyl)-1H-1,2,3-triazole belongs to the class of 1,2,3-triazoles, which are five-membered heterocycles containing three nitrogen atoms. The synthesis of this compound typically involves the "click" chemistry approach, particularly the azide-alkyne cycloaddition reaction, which allows for the efficient formation of triazole rings. This method is advantageous for creating a variety of derivatives with potential biological activity.

Pharmacological Applications

The pharmacological applications of this compound can be categorized into several key areas:

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of 1,2,3-triazole derivatives. For instance:

- Cytotoxicity Studies : Compounds containing triazole moieties have shown significant cytotoxic effects against various cancer cell lines. A recent study reported that triazole derivatives exhibited IC50 values ranging from to against MCF-7 breast cancer cells and to against HCT-116 colon cancer cells .

- Mechanism of Action : The anticancer mechanism often involves apoptosis induction and cell cycle arrest. For example, some triazole hybrids have been found to increase reactive oxygen species (ROS) levels in cancer cells, leading to mitochondrial dysfunction and subsequent apoptosis .

Antimicrobial Properties

Triazoles are also recognized for their antimicrobial activities. Various derivatives have been tested against bacterial and fungal strains:

- Broad-Spectrum Activity : Triazole compounds have demonstrated effectiveness against a wide range of pathogens, including antibiotic-resistant strains . The antifungal properties are particularly notable, with some derivatives showing superior efficacy compared to conventional antifungal agents.

Other Therapeutic Uses

Beyond anticancer and antimicrobial applications, triazoles have been investigated for other therapeutic effects:

- Anti-inflammatory and Analgesic Effects : Some studies suggest that triazole derivatives can modulate inflammatory pathways and exhibit analgesic properties .

- Antiviral Activity : Research indicates potential antiviral effects against viruses such as HIV and influenza .

Data Tables

The following tables summarize key findings regarding the biological activities and pharmacological profiles of this compound derivatives.

| Activity | Cell Line/Organism | IC50 (µM) | Reference |

|---|---|---|---|

| Anticancer | MCF-7 | 5.70 - 8.10 | |

| HCT-116 | 2.90 - 6.40 | ||

| Antimicrobial | Various Strains | Variable | |

| Anti-inflammatory | Animal Models | N/A | |

| Antiviral | HIV | N/A |

Case Study 1: Anticancer Activity in MCF-7 Cells

A series of triazole derivatives were synthesized and evaluated for their anticancer activity against MCF-7 breast cancer cells. The most potent derivative exhibited an IC50 value of , showing promising selectivity towards cancer cells compared to normal cells.

Case Study 2: Antimicrobial Efficacy

In a comparative study against common bacterial strains, several triazole derivatives demonstrated significant antibacterial activity with minimum inhibitory concentrations (MICs) lower than traditional antibiotics used as controls.

Mechanism of Action

The mechanism of action of 5-(chloromethyl)-1-(2-methylphenyl)-1H-1,2,3-triazole involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The triazole ring can interact with enzymes and receptors, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Antifungal and Antimicrobial Activity

- Target Compound: Limited direct biological data are available. However, analogues like 1-(2-chlorophenyl)-1H-1,2,3-triazole derivatives exhibit moderate activity against Candida albicans (MIC ~125 µg/mL) .

- 5-(4-Methoxyphenyl)-1H-1,2,3-triazole Derivatives: Show enhanced antifungal activity (MIC ~20 µg/mL) due to increased lipophilicity from the methoxy group .

- Chloromethyl vs. Nitro Substituents: Chloromethyl-substituted triazoles demonstrate lower antimicrobial potency than nitro-substituted analogues (e.g., 5-nitro-1H-1,2,3-triazoles inhibit S. aureus at 16–18 mm inhibition zones) .

Anticancer Potential

- Target Compound: Structural similarity to 7-[1-(2-chlorophenyl)-1H-1,2,3-triazol-4-ylmethoxy]-chrysin (compound 1g ), which shows potent anti-proliferative activity against gastric cancer cells (MGC-803, IC50 < 10 µM) .

- Electron-Withdrawing Groups: Trifluoromethyl-substituted triazoles (e.g., compound 14 ) exhibit superior activity due to enhanced metabolic stability and target binding .

Physicochemical Properties

- LogP and Solubility: The 2-methylphenyl group increases hydrophobicity (predicted LogP ~2.8) compared to 4-methoxyphenyl analogues (LogP ~2.2) .

- Thermal Stability: Chloromethyl-substituted triazoles decompose at ~150–200°C, similar to bromomethyl derivatives but less stable than trifluoromethyl analogues .

Biological Activity

5-(Chloromethyl)-1-(2-methylphenyl)-1H-1,2,3-triazole is a compound belonging to the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, and antifungal properties, supported by relevant research findings.

Overview of Triazole Compounds

Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. They are known for their stability and ability to form hydrogen bonds, making them promising candidates for drug design. The biological significance of triazole derivatives has been extensively studied, revealing their potential as therapeutic agents across various diseases.

Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties. A study involving various triazole derivatives demonstrated that compounds with similar structures showed significant cytotoxicity against several cancer cell lines.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HCT116 | 0.43 |

| Melampomagnolide B-Triazole | HCT116 | 4.93 |

| Compound 2 (another triazole derivative) | Various (leukemia, colon) | 0.10–0.23 |

In particular, the compound was found to induce apoptosis and inhibit cell proliferation and migration in cancer cells. The mechanism of action involved increasing reactive oxygen species (ROS) levels and activating caspase pathways leading to programmed cell death .

Antibacterial Activity

Triazoles have also shown significant antibacterial activity. The compound's derivatives have been evaluated against various strains of bacteria, including both Gram-positive and Gram-negative species.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Ciprofloxacin-Triazole Hybrid | MRSA | 16 (lower than ciprofloxacin) |

| N-allyl Triazole Derivative | Mycobacterium tuberculosis | 4–32 |

The studies indicate that modifications in the triazole structure can enhance antibacterial efficacy. For instance, certain derivatives exhibited superior activity compared to traditional antibiotics like ciprofloxacin and vancomycin .

Antifungal Activity

Triazoles are well-known for their antifungal properties as well. Compounds containing the triazole moiety have been reported to exhibit strong antifungal effects against various fungal pathogens. The structural modifications in these compounds can significantly affect their antifungal potency.

Case Studies

Case Study 1: Anticancer Mechanism Exploration

A detailed investigation into the anticancer mechanism of a related triazole derivative revealed that it increased ROS levels in cancer cells, leading to mitochondrial dysfunction and subsequent apoptosis activation via caspase pathways. This study highlighted the importance of the triazole core in mediating these effects .

Case Study 2: Antibacterial Efficacy Against MRSA

In a comparative study of triazole hybrids against MRSA strains, one compound demonstrated a remarkable reduction in MIC values compared to standard treatments. This suggests that triazole derivatives could serve as effective alternatives in treating resistant bacterial infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.